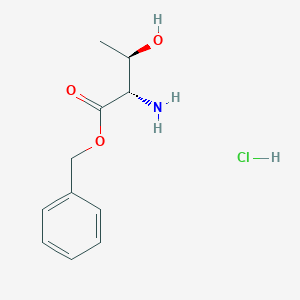
H-Thr-OBzl.HCl
描述
H-Thr-OBzl.HCl is a chemical compound with the molecular formula C11H16ClNO3. It is a hydrochloride salt form of benzyl 2-amino-3-hydroxybutanoate, which is characterized by its specific stereochemistry at the 2S and 3R positions. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-OBzl.HCl typically involves the esterification of (2S,3R)-2-amino-3-hydroxybutanoic acid with benzyl alcohol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
H-Thr-OBzl.HCl can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of benzyl 2-amino-3-oxobutanoate or benzyl 2-amino-3-carboxybutanoate.
Reduction: Formation of benzyl 2-amino-3-hydroxybutane.
Substitution: Formation of various substituted benzyl 2-amino-3-hydroxybutanoates depending on the nucleophile used.
科学研究应用
H-Thr-OBzl.HCl has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of H-Thr-OBzl.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. The pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- (2S,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
- (2R,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
- (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
Uniqueness
H-Thr-OBzl.HCl is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (2S,3R) configuration may offer distinct advantages in terms of binding affinity and selectivity compared to other stereoisomers.
属性
IUPAC Name |
benzyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZGTFSDZJVMSD-SCYNACPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584170 | |
| Record name | Benzyl L-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33645-24-8 | |
| Record name | Benzyl L-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of L-threonine benzyl ester hydrochloride in the synthesis of L-threonine O-linked glycosides?
A: L-threonine benzyl ester hydrochloride itself doesn't directly participate in the glycosidic bond formation. Instead, it serves as a starting material for generating a more reactive species. The research demonstrates that L-threonine benzyl ester hydrochloride reacts with bis-(4-methoxyphenyl)-methanimine to form a Schiff base. [] This Schiff base, due to its increased nucleophilicity, acts as a more effective glycosyl acceptor compared to the original L-threonine benzyl ester hydrochloride. [] The Schiff base then reacts with peracetylated sugars in the presence of a Lewis acid catalyst (BF3·OEt2), leading to the formation of the desired L-threonine O-linked glycosides. []
Q2: What are the advantages of using the Schiff base derived from L-threonine benzyl ester hydrochloride over other glycosylation methods?
A2: The research highlights several advantages of this approach:
- Improved efficiency: The Schiff base exhibits enhanced reactivity compared to L-threonine benzyl ester hydrochloride itself, resulting in higher yields of the desired glycosides. []
- Mild reaction conditions: The reaction proceeds efficiently at room temperature, minimizing the risk of unwanted side reactions often associated with harsher conditions. []
- Short reaction times: The use of microwave irradiation significantly accelerates the reaction, reducing the reaction time from hours to minutes. []
- Beta-selectivity: The method primarily yields the β-glycosides, which are often the desired anomer in biological contexts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)
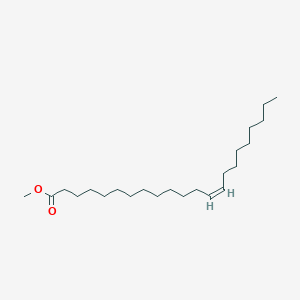
![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)
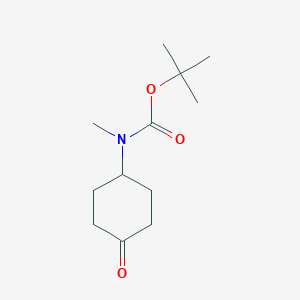

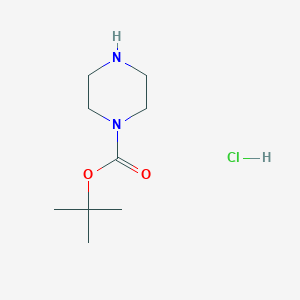

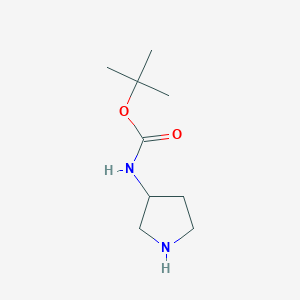
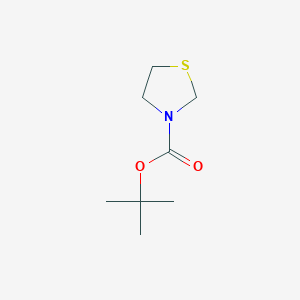
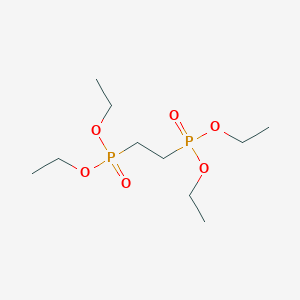

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)


